1-[(4-Chlorophenyl)methylsulfanyl]-3-prop-2-enoxypropan-2-ol
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Overview
Description
1-[(4-Chlorophenyl)methylsulfanyl]-3-prop-2-enoxypropan-2-ol is an organic compound that features a chlorophenyl group, a methylsulfanyl group, and a prop-2-enoxypropan-2-ol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(4-Chlorophenyl)methylsulfanyl]-3-prop-2-enoxypropan-2-ol typically involves multiple steps. One common route includes the following steps:
Formation of the chlorophenylmethylsulfanyl intermediate: This step involves the reaction of 4-chlorobenzyl chloride with sodium methylsulfide to form 4-chlorobenzyl methyl sulfide.
Alkylation: The intermediate is then reacted with epichlorohydrin under basic conditions to form the corresponding epoxide.
Ring-opening reaction: The epoxide is subjected to a ring-opening reaction with allyl alcohol in the presence of a base to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and purification techniques such as distillation and crystallization to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
1-[(4-Chlorophenyl)methylsulfanyl]-3-prop-2-enoxypropan-2-ol can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.
Addition: The allyl group can undergo addition reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic aromatic substitution.
Addition: Electrophiles like bromine or hydrogen chloride can be used for addition reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Substitution: Various substituted derivatives depending on the nucleophile used.
Addition: Halogenated or hydrogenated products.
Scientific Research Applications
1-[(4-Chlorophenyl)methylsulfanyl]-3-prop-2-enoxypropan-2-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[(4-Chlorophenyl)methylsulfanyl]-3-prop-2-enoxypropan-2-ol depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and affecting cellular pathways. The exact molecular targets and pathways involved can vary based on the specific biological context.
Comparison with Similar Compounds
Similar Compounds
1-(4-Chlorophenyl)-3,3-bis(methylsulfanyl)-2-propen-1-one: Shares the chlorophenyl and methylsulfanyl groups but differs in the overall structure.
4-(Chlorophenyl)methylsulfanyl derivatives: Compounds with similar functional groups but different core structures.
Uniqueness
1-[(4-Chlorophenyl)methylsulfanyl]-3-prop-2-enoxypropan-2-ol is unique due to the combination of its functional groups and the specific arrangement of its molecular structure. This uniqueness can result in distinct chemical reactivity and biological activity compared to similar compounds.
Properties
IUPAC Name |
1-[(4-chlorophenyl)methylsulfanyl]-3-prop-2-enoxypropan-2-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17ClO2S/c1-2-7-16-8-13(15)10-17-9-11-3-5-12(14)6-4-11/h2-6,13,15H,1,7-10H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HUWNNMHZVZTFAE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOCC(CSCC1=CC=C(C=C1)Cl)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.79 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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